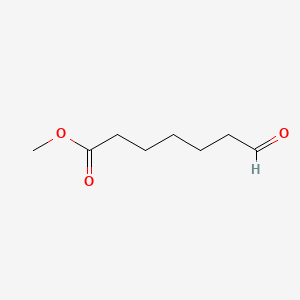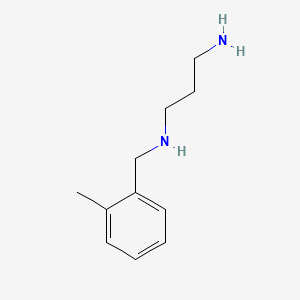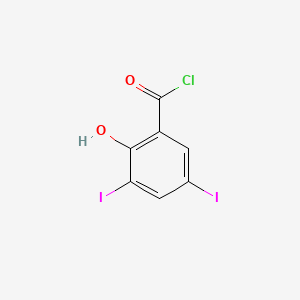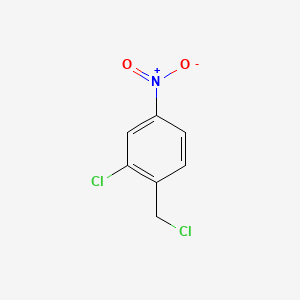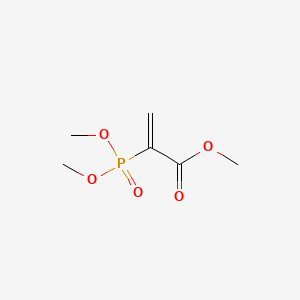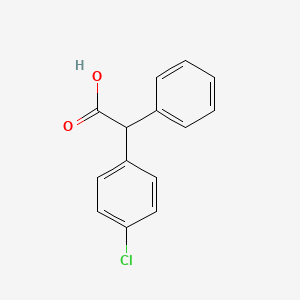
2-(4-Chlorophenyl)-2-phenylacetic acid
説明
2-(4-Chlorophenyl)-2-phenylacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-chlorophenyl group . It possesses anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer .
Synthesis Analysis
The synthesis of 2-(4-Chlorophenyl)-2-phenylacetic acid involves several steps. The molecular structures of the synthesized compounds were confirmed by their physicochemical properties . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties were established .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)-2-phenylacetic acid was characterized and confirmed through several methods. The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties were studied . The compound’s structure was also analyzed using single-crystal X-ray diffraction and Hirshfeld surface analysis .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Chlorophenyl)-2-phenylacetic acid are complex. The compound was used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane by Ralstonia eutropha A5 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chlorophenyl)-2-phenylacetic acid include a melting point of 102-105 °C and solubility in ethanol of 100 mg/mL, clear, faintly yellow .科学的研究の応用
1. Biological Studies and Synthesis
- Organotin(IV) Derivatives Synthesis : A study by Ali et al. (2002) focused on synthesizing di- and triorganotin(IV) carboxylates of a similar compound, 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, characterizing them through various techniques, and testing their antibacterial and antifungal activities for biological significance (Ali et al., 2002).
2. Antibacterial and Antifungal Activities
- (4-oxo-thiazolidinyl) Sulfonamides Study : Patel et al. (2010) investigated a series of (4-oxo-thiazolidinyl)sulfonamides bearing quinazolin-4(3H)ones, derived from a similar compound, for their antibacterial and antifungal activities, showing remarkable activities against various bacteria and fungi (Patel et al., 2010).
3. Plant Growth and Herbicidal Activity
- Effect on Plant Growth-Regulating Activity : Research by Pybus et al. (1958) noted the impact of chlorine atoms in benzene ring derivatives like 2-(4-Chlorophenyl)-2-phenylacetic acid on plant growth-regulating activity and their use in selective weed control (Pybus, Wain, & Wightman, 1958).
4. Synthesis Methods and Chemical Analysis
- Improved Synthesis Methods : Li et al. (2019) developed an improved method for synthesizing derivatives of phenylacetic acid, like 2,4-Dichlorophenylacetic acid, demonstratingan effective approach to prepare phenylacetic acid derivatives from benzyl chloride derivatives (Li, Zhang, Liu, & Liu, 2019).
5. Anti-Inflammatory Properties
- Discovery in Anti-Inflammatory Compounds : Atkinson et al. (1974) explored 2-(2,4-Dichlorophenoxy) phenylacetic acid (a related compound) for its anti-inflammatory properties, noting its potential in the development of novel anti-inflammatory agents with low ulcerogenic potential (Atkinson et al., 1974).
6. Photochemical Applications
- Photochemical Synthesis : A study by Shim and Lee (1976) on the photochemical chlorination of phenylacetic acid led to the synthesis of -chlorophenylacetic acid, highlighting the role of photochemistry in synthesizing such derivatives (Shim & Lee, 1976).
7. Pharmacological Research
- Structure-Activity Relationships in Anti-Malarial Agents : Wiesner et al. (2003) found that specific substitutions on the phenylacetic acidstructure, like in 2-(4-Chlorophenyl)-2-phenylacetic acid, influence the efficacy of anti-malarial agents, emphasizing the importance of structural variations in pharmaceutical research (Wiesner et al., 2003).
Safety and Hazards
特性
IUPAC Name |
2-(4-chlorophenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPUGNBNEKEGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404574 | |
| Record name | 2-(4-Chlorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-phenylacetic acid | |
CAS RN |
21771-88-0 | |
| Record name | 2-(4-Chlorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)
![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)
![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)






